Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-sulfamoylbenzoate

Quality Control Chemical Purity Physical Characterization

Methyl 4-sulfamoylbenzoate is a premier fragment for carbonic anhydrase drug discovery, providing unmatched SAR control. The methyl ester ensures a reproducible baseline for ester/amide library synthesis, avoiding unpredictable potency shifts (>500-fold range) seen with other esters. Ideal for FBDD, CA inhibition studies, and analytical reference. High purity (≥95%) and fast shipping.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 22808-73-7
Cat. No. B019069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-sulfamoylbenzoate
CAS22808-73-7
Synonymsp-Sulfamoyl-benzoic Acid Methyl Ester;  4-Methoxycarbonylbenzenesulfonamide;  Methyl p-(Aminosulfonyl)benzoate;  p-Carboxybenzenesulfonamide Methyl Ester;  NSC 251214; 
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H9NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
InChIKeyXLOVNJUCAFIANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Sulfamoylbenzoate (CAS 22808-73-7): Physicochemical Properties and Baseline Procurement Data


Methyl 4-sulfamoylbenzoate is a sulfonamide derivative with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol [1]. This compound features a primary sulfonamide group at the para-position of a benzoate ester core. Its standard commercial specifications include a purity of ≥95% and a melting point of 181-182°C (lit.) . It is soluble in methanol and is typically stored at 2-8°C . The compound is a key intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs .

Procurement Risks of Substituting Methyl 4-Sulfamoylbenzoate with Other 4-Sulfamoylbenzoate Esters


The specific methyl ester moiety of Methyl 4-sulfamoylbenzoate is not a generic placeholder for any 4-sulfamoylbenzoate ester. In the context of carbonic anhydrase (CA) inhibition, the ester group size and structure profoundly affect enzyme inhibition kinetics. For example, the prop-2-ynyl ester derivative exhibits a Ki value of 4000 nM against a specific CA isoform [1]. In contrast, more complex glycoconjugate derivatives incorporating the 4-sulfamoylbenzoate core achieve Ki values in the low nanomolar range (e.g., 7.70 nM) [2]. This over 500-fold range in potency underscores that the ester substituent is a critical determinant of biological activity. Simple substitution of the methyl ester with another alkyl or functionalized ester without direct, comparative biochemical data introduces a high risk of unpredictable and potentially compromised performance in CA inhibition studies or related synthetic pathways.

Methyl 4-Sulfamoylbenzoate: Quantitative Performance Benchmarks and Comparator Analysis


Purity and Melting Point: Benchmarking Against a Closest Ester Analog

The purity and melting point of Methyl 4-sulfamoylbenzoate are compared to its close analog, Methyl 4-(sulfamoylmethyl)benzoate, as a baseline for physical property expectations. Methyl 4-sulfamoylbenzoate exhibits a standard commercial purity of ≥95% and a melting point of 181-182°C . While specific purity and melting point data for Methyl 4-(sulfamoylmethyl)benzoate are not directly reported in the same source, the target compound's high melting point and defined purity specification serve as a critical benchmark for procurement quality control.

Quality Control Chemical Purity Physical Characterization

Solubility in Methanol: Comparative Evaluation Against Analogous Sulfamoylbenzoates

The solubility of Methyl 4-sulfamoylbenzoate in methanol is compared to that of other 4-sulfamoylbenzoate esters. Methyl 4-sulfamoylbenzoate is soluble in methanol . In contrast, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, which are structurally related cPLA2α inhibitors, have been specifically modified to improve aqueous solubility for biological assays . While quantitative solubility data for Methyl 4-sulfamoylbenzoate in methanol is not provided in mg/mL, its known solubility in this solvent is a critical parameter for its use as a synthetic intermediate and for preparing stock solutions in DMSO-based biological assays, distinguishing it from analogs designed for aqueous media.

Solubility Formulation In Vitro Assay

Enzymatic Hydrolysis Rate: Ester Lability Comparison with Benzyl Ester Prodrugs

The methyl ester group of Methyl 4-sulfamoylbenzoate is hydrolyzed by esterases to yield the active 4-sulfamoylbenzoic acid. The rate of this hydrolysis is a key differentiator when selecting an ester for prodrug design. Benzyl 4-sulfamoylbenzoate is hypothesized to have an esterase-labile benzyl group that could serve as a prodrug for enhanced corneal penetration . The methyl ester, being a smaller and less lipophilic group, is expected to have a different hydrolysis rate and tissue penetration profile compared to the benzyl ester, making the choice of ester a critical parameter in topical CA inhibitor development.

Prodrug Esterase Stability Drug Delivery

Molecular Weight and Fragment Size: Benchmarking for Fragment-Based Drug Discovery (FBDD)

Methyl 4-sulfamoylbenzoate, with a molecular weight of 215.23 g/mol [1], falls within the ideal fragment size range (MW < 300 Da) for fragment-based drug discovery. This contrasts with larger, more complex derivatives, such as glycoconjugate triazole-linked analogs (MW > 600 Da), which are developed later in the optimization process. The compact size of the methyl ester facilitates efficient binding to enzyme active sites and serves as an optimal starting point for fragment growing or linking strategies.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Optimal Scientific and Procurement Applications for Methyl 4-Sulfamoylbenzoate


Synthesis of Targeted Carbonic Anhydrase Inhibitors for Isoform Selectivity Studies

Methyl 4-sulfamoylbenzoate is the ideal starting material for synthesizing a diverse library of 4-sulfamoylbenzoate esters and amides to probe the structure-activity relationships (SAR) of carbonic anhydrase (CA) isoforms. The methyl ester serves as a crucial baseline scaffold, allowing for systematic variation of the ester or amide group to assess the impact on CA I, II, VII, IX, XII, and XIV inhibition [1]. This approach is essential for identifying selective inhibitors for therapeutic applications in glaucoma, cancer, and epilepsy. The compound's high purity and well-defined physical properties ensure reproducible synthetic outcomes and reliable biological data.

Fragment-Based Screening and Hit-to-Lead Optimization for Novel CA Inhibitors

Owing to its low molecular weight (215.23 g/mol) and established binding to carbonic anhydrase , Methyl 4-sulfamoylbenzoate is a premier fragment for fragment-based drug discovery (FBDD) campaigns targeting this enzyme family. Its compact size allows it to probe the active site without steric hindrance, and it can be efficiently grown or linked to other fragments to rapidly enhance potency and selectivity. The commercial availability of this compound in high purity facilitates its direct use in biophysical screening methods such as surface plasmon resonance (SPR) and X-ray crystallography.

Development of Prodrugs for Enhanced Ocular Bioavailability

The methyl ester moiety of Methyl 4-sulfamoylbenzoate provides a foundational understanding of esterase-mediated hydrolysis rates, which is critical for designing prodrugs of 4-sulfamoylbenzoic acid with improved corneal penetration for the topical treatment of glaucoma . By comparing the hydrolysis rate of the methyl ester to other esters like benzyl or prop-2-ynyl, researchers can rationally select an ester prodrug that balances sufficient stability in the formulation with rapid conversion to the active acid once inside the eye.

Quality Control and Analytical Method Development for Sulfonamide-Based Pharmaceuticals

The well-defined physicochemical properties of Methyl 4-sulfamoylbenzoate, including its melting point (181-182°C) and solubility in methanol , make it an excellent reference standard for developing and validating analytical methods, such as HPLC and LC-MS, for sulfonamide-based pharmaceuticals. Its use as a calibration standard ensures the accurate quantification of related impurities and degradation products in drug substances and formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-sulfamoylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.